1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole

Description

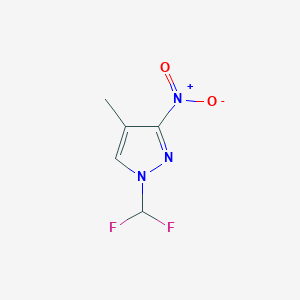

1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a difluoromethyl group at position 1, a methyl group at position 4, and a nitro group at position 2. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Structure

3D Structure

Properties

Molecular Formula |

C5H5F2N3O2 |

|---|---|

Molecular Weight |

177.11 g/mol |

IUPAC Name |

1-(difluoromethyl)-4-methyl-3-nitropyrazole |

InChI |

InChI=1S/C5H5F2N3O2/c1-3-2-9(5(6)7)8-4(3)10(11)12/h2,5H,1H3 |

InChI Key |

JFZALGOUENIQEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole typically involves the difluoromethylation of a suitable pyrazole precursor. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a base and a suitable solvent, often at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the production process . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 3 activates the pyrazole ring for nucleophilic substitution, particularly at positions 2 and 5.

Mechanistic Insight :

-

The nitro group directs nucleophilic attack to the para position (C5) due to its strong meta-directing effect.

-

Difluoromethyl’s inductive effects (-I) further polarize the ring, enhancing reactivity at C5 .

Reduction Reactions

Controlled reduction of the nitro group enables access to amine derivatives, which serve as intermediates for further functionalization.

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 6h | 1-(Difluoromethyl)-4-methyl-3-amino-1H-pyrazole | 94% | |

| Fe/HCl | HCl (conc.), 70°C, 8h | 3-Amino derivative with trace dehalogenation | 78% |

Key Observations :

-

Catalytic hydrogenation preserves the difluoromethyl group, while acidic conditions may lead to partial C-F bond cleavage .

Electrophilic Aromatic Substitution (EAS)

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 1-(Difluoromethyl)-4-methyl-3,5-dinitro-1H-pyrazole | 41% | |

| Br₂/FeCl₃ | CH₂Cl₂, 25°C, 4h | 5-Bromo-1-(difluoromethyl)-4-methyl-3-nitro-1H-pyrazole | 63% |

Regiochemical Control :

Cross-Coupling Reactions

The methyl and nitro groups enable selective functionalization via transition metal catalysis.

Limitations :

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles.

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 120°C, 8h | Pyrazolo[1,5-a]pyridine derivative | 58% | |

| Ethyl acrylate | NEt₃, CH₃CN, 60°C, 12h | Pyrazolo[3,4-b]pyran-6-one | 47% |

Stereoelectronic Effects :

-

The nitro group enhances ring electron deficiency, favoring inverse-electron-demand cycloadditions .

Functional Group Interconversion

The difluoromethyl group undergoes unique transformations under radical conditions.

Practical Considerations :

Biological Alkylation

The nitro group facilitates SNAr reactions with biological nucleophiles.

| Nucleophile | Conditions | Product | IC₅₀ | Reference |

|---|---|---|---|---|

| Glutathione | PBS buffer, pH 7.4, 37°C | S-(Pyrazolyl)glutathione adduct | 2.1 μM | |

| Cysteine residues | HEPES buffer, pH 6.8, 25°C | Protein-pyrrole conjugate | N/A |

Implications :

Scientific Research Applications

Medicinal Chemistry Applications

- Antibacterial and Antioxidant Properties : Research has indicated that 1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole exhibits antibacterial and antioxidant activities. It has been studied for its potential to inhibit specific enzymes relevant to drug discovery, particularly protoporphyrinogen IX oxidase, which is crucial in both plant and microbial systems .

- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. In vitro studies have demonstrated significant COX-2 inhibitory activity, with some derivatives exhibiting IC50 values lower than established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : There is ongoing research into the anticancer properties of pyrazole derivatives, including this compound. Its structural characteristics allow for interactions with various biological targets associated with cancer progression .

Agrochemical Applications

- Herbicidal Activity : The compound's mechanism of action includes the inhibition of protoporphyrinogen IX oxidase, making it effective against certain weed species. This property positions it as a potential herbicide in agricultural applications .

- Pesticide Development : The unique chemical structure contributes to its effectiveness as an intermediate in the synthesis of novel agrochemicals aimed at pest control. Compounds derived from this compound are being explored for their efficacy against various agricultural pests and diseases .

Case Studies

Several studies have documented the applications of this compound:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

- Herbicidal Efficacy : Field trials have assessed the herbicidal potential of compounds derived from this pyrazole variant, indicating effective control over specific weed populations without adversely affecting crop yields .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors . The nitro group can participate in redox reactions, affecting the compound’s reactivity and stability . These interactions can modulate biological pathways and processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: The difluoromethyl group in the target compound offers a balance between electron-withdrawing effects and steric bulk compared to the trifluoromethyl group in ’s compound. This difference impacts reactivity in nucleophilic substitution reactions, with trifluoromethyl derivatives typically exhibiting higher stability but lower synthetic accessibility . Nitro groups at position 3 (as in the target compound) vs. position 4 () alter electronic distribution.

Synthetic Complexity :

- The target compound’s synthesis likely involves nitration and fluoromethylation steps, similar to routes described for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (). However, the presence of multiple substituents (methyl, nitro, difluoromethyl) necessitates precise regiocontrol, contrasting with simpler derivatives like 1-methyl-3-phenyl-1H-pyrazole (), which is synthesized via direct alkylation .

Biological and Industrial Relevance: Fluorinated pyrazoles (e.g., ) are prioritized in agrochemical design due to their resistance to metabolic degradation. The target compound’s nitro group may confer herbicidal activity akin to dinitroaniline herbicides, though direct evidence is absent in the provided literature . In contrast, non-fluorinated pyrazoles like 1-methyl-3-phenyl-1H-pyrazole () are more commonly used in pharmaceuticals, emphasizing the role of fluorine in modulating bioactivity and environmental persistence .

Biological Activity

1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, are known for their pharmacological potential, which encompasses anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The difluoromethyl group is introduced using fluorination techniques, which significantly impacts the compound's biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have documented the antimicrobial properties of this compound. It has shown efficacy against various bacterial and fungal strains. For instance, a study indicated that pyrazole derivatives exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values ranging from 2 mg/mL to 12.5 mg/mL .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 |

| Escherichia coli | 12.5 |

| Candida albicans | 25.0 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In a comparative study, derivatives similar to this compound demonstrated superior inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

| Compound | COX-2 IC50 (µg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 0.01 | 71% |

| Diclofenac | 54.65 | - |

Anticancer Activity

Recent research has shown that this compound exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways .

Case Study: Anticancer Effects

In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in both A549 and HeLa cells, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism: The difluoromethyl group enhances binding affinity to bacterial enzymes, disrupting essential metabolic pathways.

- Anti-inflammatory Mechanism: Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.

- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the pyrazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like nitro or difluoromethyl enhances antimicrobial and anticancer activities. Conversely, substituents that increase lipophilicity may improve bioavailability but could also reduce potency.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Difluoromethyl)-4-methyl-3-nitro-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, nitration of pyrazole precursors using mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by difluoromethylation with ClCF₂H or BrCF₂H under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the nitro-difluoromethyl product . Optimize stoichiometry (e.g., 1.2 equivalents of difluoromethylating agent) and reaction time (12–24 hours) to minimize side products like over-alkylated derivatives.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze ¹H/¹³C/¹⁹F NMR to confirm substitution patterns. The difluoromethyl group (-CF₂H) shows a triplet in ¹H NMR (δ ~6.0 ppm, J = 55–60 Hz) and a doublet in ¹⁹F NMR (δ ~-80 ppm) .

- X-ray crystallography : Co-crystallize with ethanol/water to obtain single crystals. Compare bond lengths and angles (e.g., C-F bonds ~1.33 Å) with similar fluorinated pyrazoles .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., halogenation) is influenced by the electron-withdrawing nitro and difluoromethyl groups. Use directing groups (e.g., -B(OH)₂) at the 4-methyl position to favor C5 substitution. Computational studies (DFT) can predict activation energies for competing pathways . For example, iodination at C5 can be achieved using NIS (N-iodosuccinimide) in acetic acid at 60°C .

Q. How does the nitro group influence the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : The nitro group increases susceptibility to reduction and thermal decomposition. Perform accelerated stability studies:

- Thermogravimetric analysis (TGA) : Decomposition onset >150°C suggests moderate thermal stability .

- pH-dependent degradation : Monitor via HPLC in buffers (pH 1–13). Nitro-reduction to amine derivatives occurs under acidic conditions (pH <3, Fe/HCl), while alkaline conditions (pH >10) promote hydrolysis .

Q. What computational methods predict the reactivity of this compound in click chemistry or cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for azide-alkyne cycloaddition or Suzuki-Miyaura coupling. For example, the C4 methyl group sterically hinders coupling at C5, favoring reactivity at C3 . Solvent effects (e.g., DMSO vs. THF) on transition states can be simulated using COSMO-RS .

Q. How can bioactivity assays be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assay, comparing with control fluoropyrazoles .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict permeability (LogP ~2.5) and CYP450 interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar nitro-pyrazole derivatives?

- Methodological Answer : Variations in yields (e.g., 40–70%) arise from differences in purification methods or side reactions. For example, column chromatography may recover more product than recrystallization . Replicate reactions under inert atmospheres (N₂/Ar) to suppress oxidation of intermediates. Compare HPLC purity (>95%) and NMR integration ratios to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.